molecular formula C15H19BrClNO3S B2731954 (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448026-95-6

(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2731954
CAS No.: 1448026-95-6
M. Wt: 408.74
InChI Key: CUDWJOFLYICIQZ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H19BrClNO3S and its molecular weight is 408.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research has been conducted on synthesizing derivatives and exploring the chemical properties of compounds with similar structures to "(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone". For instance, studies on the synthesis of heterocyclic compounds like pyrazoles and oxazoles that are substituted with phenyl groups have been reported. These studies aim to develop new chemical entities with potential biological activities by modifying the structural components of the compounds (Katariya, Shah, & Vennapu, 2021; Huang et al., 2021). These synthetic approaches are crucial for the development of new materials and drugs by introducing specific functional groups that can alter the chemical and biological properties of the compounds.

Biological Activity Studies

Several studies have focused on the biological activities of compounds with similar structures, investigating their potential as antimicrobial and anticancer agents. For example, derivatives of the core structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies aim to identify novel compounds with significant anticancer properties by exploring the relationship between the compound's structure and its biological activity (Katariya, Shah, & Vennapu, 2021). Additionally, antimicrobial studies have been conducted to assess the efficacy of these compounds against different bacterial and fungal strains, providing insights into their potential use as new antimicrobial agents.

Molecular Docking and Structure Analysis

Molecular docking and structure analysis have been utilized to better understand the interaction between these compounds and biological targets. This computational approach helps in predicting the binding affinity and mode of action of the compounds on specific proteins or enzymes, aiding in the design of more effective and selective drugs (Huang et al., 2021). Such studies are essential for the rational design of compounds with improved therapeutic profiles.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-8-10(16)4-5-13(12)17/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWJOFLYICIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.